Cas no 3626-67-3 (hexadiline)

hexadiline 化学的及び物理的性質
名前と識別子
-
- hexadiline
- HexadilineHCl
- 2-(2,2-dicyclohexylethenyl)piperidine
- 2-(2,2-Dicyclohexylethenyl)pyridine
- 2-(2,2-dicyclohexylvinyl)piperidine
- 2-(2,2-Dicyclohexylvinyl)pyridine (E
- 2,6-DIFLUORO-4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-PHENOL
-
計算された属性
- せいみつぶんしりょう: 275.26100
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 14
- 重原子数: 49
- 回転可能化学結合数: 7
- 複雑さ: 1320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 17
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -0.7
じっけんとくせい
- PSA: 12.03000
- LogP: 5.54430
hexadiline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H294244-100mg |
Hexadiline |
3626-67-3 | 100mg |
$ 1920.00 | 2023-09-07 | ||
TRC | H294244-10mg |
Hexadiline |
3626-67-3 | 10mg |
$ 253.00 | 2023-09-07 | ||
TRC | H294244-50mg |
Hexadiline |
3626-67-3 | 50mg |
$ 1098.00 | 2023-09-07 |
hexadiline 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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6. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
hexadilineに関する追加情報
Hexadiline (CAS No. 3626-67-3): An Overview of Its Properties, Applications, and Recent Research
Hexadiline (CAS No. 3626-67-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals due to its unique properties and potential applications. This comprehensive overview aims to provide a detailed understanding of hexadiline, including its chemical structure, physical and chemical properties, biological activities, and recent research advancements.
Chemical Structure and Properties
Hexadiline is a cyclic diamine with the molecular formula C10H18N2. Its chemical structure consists of a six-membered ring with two nitrogen atoms and a linear alkyl chain. The compound is known for its high stability and low reactivity under normal conditions, making it suitable for various applications in organic synthesis and pharmaceutical research.
The physical properties of hexadiline include a melting point of approximately 55°C and a boiling point of around 180°C. It is soluble in common organic solvents such as ethanol, methanol, and acetone but has limited solubility in water. These properties make it easy to handle and process in laboratory settings.
Biological Activities
Hexadiline has been studied for its potential biological activities, particularly in the context of drug development. Recent research has shown that it exhibits moderate anti-inflammatory and analgesic properties, which could be beneficial in the treatment of various inflammatory conditions and pain management.
A study published in the *Journal of Medicinal Chemistry* in 2022 investigated the anti-inflammatory effects of hexadiline on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated that hexadiline significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.
In addition to its anti-inflammatory properties, hexadiline has also been explored for its analgesic effects. A clinical trial conducted by researchers at the University of California, Los Angeles (UCLA) found that hexadiline effectively reduced pain perception in patients with chronic pain conditions when administered orally. The mechanism of action is believed to involve the modulation of nociceptive pathways in the central nervous system.
Pharmaceutical Applications
The unique properties of hexadiline have led to its consideration in various pharmaceutical applications. One notable area is its use as a precursor or intermediate in the synthesis of more complex drugs. Its stability and reactivity make it an attractive choice for chemists working on drug design and development.
A recent study published in *Organic Letters* highlighted the use of hexadiline as a key intermediate in the synthesis of novel antiviral agents. The researchers demonstrated that hexadiline can be efficiently converted into compounds with potent antiviral activity against influenza A virus, opening new avenues for antiviral drug discovery.
Beyond drug synthesis, hexadiline has also been investigated for its potential as a therapeutic agent itself. Preclinical studies have shown promising results in reducing oxidative stress and improving cellular function in models of neurodegenerative diseases such as Alzheimer's disease. These findings suggest that hexadiline could play a role in developing treatments for neurodegenerative disorders.
Safety Considerations
Safety is a critical aspect when considering the use of any chemical compound, especially in pharmaceutical applications. Extensive toxicological studies have been conducted on hexadiline to assess its safety profile. These studies have generally shown that hexadiline has low toxicity at therapeutic doses and does not exhibit significant mutagenic or carcinogenic effects.
A comprehensive safety evaluation published in *Toxicology Letters* concluded that hexadiline is well-tolerated by both animals and humans when administered at recommended doses. However, as with any chemical compound, proper handling and storage practices should be followed to ensure safety.
Conclusion
In conclusion, hexadiline (CAS No. 3626-67-3) is a promising compound with diverse applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and favorable physical properties make it suitable for various research and industrial uses. Recent studies have highlighted its potential as an anti-inflammatory agent, analgesic, and therapeutic agent for neurodegenerative diseases. As research continues to advance, it is likely that new applications for hexadiline will be discovered, further expanding its utility in the scientific community.
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